molecular formula C11H13Cl2NO2 B13981908 (E)-Ethyl3-(2-amino-4-chlorophenyl)acrylate hydrochloride

(E)-Ethyl3-(2-amino-4-chlorophenyl)acrylate hydrochloride

Cat. No.: B13981908
M. Wt: 262.13 g/mol
InChI Key: ONVZQYICSNCDMZ-CVDVRWGVSA-N
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Description

(E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride is an organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a chlorophenyl group. It is commonly used in the synthesis of pharmaceuticals and other bioactive molecules due to its versatile reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride typically involves the reaction of ethyl acrylate with 2-amino-4-chlorobenzaldehyde under basic conditions to form the corresponding (E)-ethyl 3-(2-amino-4-chlorophenyl)acrylate. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an intermediate in the synthesis of pharmaceutical drugs with antimicrobial and anticancer properties.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (E)-Ethyl 3-(2-amino-4-bromophenyl)acrylate hydrochloride
  • (E)-Ethyl 3-(2-amino-4-fluorophenyl)acrylate hydrochloride
  • (E)-Ethyl 3-(2-amino-4-methylphenyl)acrylate hydrochloride

Comparison:

  • Uniqueness: The presence of the chlorine atom in (E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride imparts unique electronic properties, making it more reactive in certain substitution reactions compared to its bromine, fluorine, or methyl analogs.
  • Reactivity: The chlorine atom can be easily substituted with various nucleophiles, providing a versatile platform for the synthesis of diverse derivatives.

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

ethyl (E)-3-(2-amino-4-chlorophenyl)prop-2-enoate;hydrochloride

InChI

InChI=1S/C11H12ClNO2.ClH/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13;/h3-7H,2,13H2,1H3;1H/b6-4+;

InChI Key

ONVZQYICSNCDMZ-CVDVRWGVSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=C(C=C1)Cl)N.Cl

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)Cl)N.Cl

Origin of Product

United States

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